molecular formula C15H29ClN2O3 B1381589 tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride CAS No. 1823562-19-1

tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride

Cat. No.: B1381589
CAS No.: 1823562-19-1
M. Wt: 320.85 g/mol
InChI Key: JWBOEOFLFGLTHD-UHFFFAOYSA-N
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Description

tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both diazaspiro and hydroxymethyl groups in its structure contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the hydroxymethyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to modify the diazaspiro core.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its spirocyclic structure is of particular interest for the design of enzyme inhibitors and receptor modulators.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The diazaspiro core can interact with enzymes and receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate: This compound shares a similar spirocyclic structure but lacks the diazaspiro core.

    tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride: This compound has a similar diazaspiro core but differs in the position of the hydroxymethyl group.

Uniqueness

The uniqueness of tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride lies in its combination of the diazaspiro core and the hydroxymethyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl 5-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3.ClH/c1-14(2,3)20-13(19)17-9-6-15(12(10-17)11-18)4-7-16-8-5-15;/h12,16,18H,4-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBOEOFLFGLTHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNCC2)C(C1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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